4-Nitrophenyl phosphorodichloridate

Description

The exact mass of the compound 4-Nitrophenyl phosphorodichloridate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrophenyl phosphorodichloridate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl phosphorodichloridate including the price, delivery time, and more detailed information at info@benchchem.com.

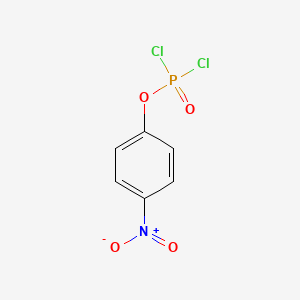

Structure

3D Structure

Properties

IUPAC Name |

1-dichlorophosphoryloxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2NO4P/c7-14(8,12)13-6-3-1-5(2-4-6)9(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPBESHYZRJICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061131 | |

| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-52-6 | |

| Record name | 4-Nitrophenyl phosphorodichloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl dichlorophosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Nitrophenyl phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-nitrophenyl phosphorodichloridate, a key reagent in organic synthesis, particularly in the preparation of phosphonates and phosphoramidates. This document details the underlying chemical principles, experimental protocols, and purification methods, presenting quantitative data in a clear and accessible format.

Introduction

4-Nitrophenyl phosphorodichloridate (CAS No. 777-52-6) is a highly reactive organophosphorus compound widely utilized as a phosphorylating agent.[1] Its utility stems from the presence of two labile chlorine atoms and an electron-withdrawing 4-nitrophenyl group, which enhances the electrophilicity of the phosphorus center. This reagent is instrumental in the synthesis of various biologically active molecules and is a valuable tool in drug discovery and development.[2]

This guide outlines a robust method for the synthesis of 4-nitrophenyl phosphorodichloridate from readily available starting materials, 4-nitrophenol and phosphorus oxychloride. Furthermore, it details purification techniques to obtain the compound in high purity, suitable for demanding synthetic applications.

Synthesis of 4-Nitrophenyl phosphorodichloridate

The synthesis of 4-nitrophenyl phosphorodichloridate is achieved through the reaction of 4-nitrophenol with an excess of phosphorus oxychloride in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 4-nitrophenyl phosphorodichloridate.

Experimental Protocol

This protocol is based on a procedure adapted from methodologies described in the patent literature, which outlines the reaction of 4-nitrophenol with phosphorus oxychloride in the presence of pyridine.[1]

Materials:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Ratio |

| 4-Nitrophenol | 100-02-7 | 139.11 | 1 |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | >1 |

| Pyridine | 110-86-1 | 79.10 | 6 |

| Toluene | 108-88-3 | 92.14 | - |

| Petroleum Ether | - | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | - |

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 4-nitrophenol in pyridine (in a 1:6 molar ratio) with stirring.

-

Cool the reaction mixture to 10-15°C using an ice bath.

-

Once the temperature is stable, slowly add one molar equivalent of purified phosphorus oxychloride (POCl₃) dropwise to the flask. To minimize the formation of di- and tri-substituted byproducts, it is crucial to maintain a slow addition rate and ensure the temperature does not exceed 15°C.[1]

-

After the initial addition, add a slight excess of POCl₃.

-

Continue stirring the reaction mixture at 10-15°C for 10 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (1:3), checking for the disappearance of the 4-nitrophenol spot.[1]

-

Upon completion of the reaction, a slurry will be formed.

Work-up Procedure

-

Filter the resulting slurry by suction filtration.

-

Wash the filter cake with toluene.

-

The filtrate, which contains the desired product, is then concentrated by distillation to remove the pyridine and toluene.[1]

Purification of 4-Nitrophenyl phosphorodichloridate

The crude product obtained after the work-up procedure can be purified by either vacuum distillation or recrystallization. The choice of method depends on the scale of the reaction and the desired final purity.

Vacuum Distillation

Vacuum distillation is an effective method for purifying 4-nitrophenyl phosphorodichloridate on a larger scale.

Procedure:

-

Set up a distillation apparatus for vacuum distillation.

-

Carefully transfer the crude product to the distillation flask.

-

Slowly apply vacuum and begin heating the flask.

-

Collect the fraction boiling at 182-183°C under a pressure of 13 mmHg.[3]

Quantitative Data for Purified Product:

| Parameter | Value | Reference |

| Purity | ≥ 97% (by NMR) | [2] |

| Melting Point | 44-45°C | [2][3] |

| Boiling Point | 182-183°C / 13 mmHg | [3] |

Recrystallization

For smaller scales or to achieve very high purity, recrystallization is a suitable method. The choice of solvent is critical and should be determined experimentally, though a non-polar solvent or a mixture of solvents is likely to be effective given the product's structure.

General Recrystallization Workflow:

Caption: General workflow for the purification of a solid organic compound by recrystallization.

Safety Information

4-Nitrophenyl phosphorodichloridate is a corrosive and toxic compound and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis and purification of 4-nitrophenyl phosphorodichloridate can be achieved through a well-defined and reproducible protocol. The reaction of 4-nitrophenol with phosphorus oxychloride in pyridine provides the desired product, which can then be purified to a high degree by vacuum distillation or recrystallization. Careful adherence to the experimental procedures and safety guidelines outlined in this technical guide will enable researchers to reliably produce high-purity 4-nitrophenyl phosphorodichloridate for their synthetic needs.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrophenyl phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl phosphorodichloridate (CAS No. 777-52-6), also known as p-nitrophenyl dichlorophosphate, is a highly reactive organophosphorus compound. It serves as a critical reagent in organic synthesis, primarily as a powerful phosphorylating agent.[1] Its utility extends to the synthesis of phosphonates and phosphoramidates, which are significant structural motifs in pharmaceuticals and agrochemicals.[2][3] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the phosphorus center, making it highly susceptible to nucleophilic attack and facilitating the transfer of the phosphoryl group.[3] This guide provides a comprehensive overview of the core physicochemical properties of 4-Nitrophenyl phosphorodichloridate, along with experimental considerations and its applications in synthetic workflows.

Core Physicochemical Properties

The physical and chemical characteristics of 4-Nitrophenyl phosphorodichloridate are fundamental to its handling, storage, and application in synthetic chemistry. These properties are summarized below.

General and Structural Properties

This table outlines the basic identifiers and structural information for the compound.

| Property | Value | Reference |

| CAS Number | 777-52-6 | [2][4][5][6] |

| Molecular Formula | C₆H₄Cl₂NO₄P | [2][3][4][7] |

| Molecular Weight | 255.98 g/mol | [2][4][5][6] |

| Appearance | Off-white or pale pink solid; white to yellow crystal or solid | [2][5] |

| Synonyms | 4-Nitrophenyl dichlorophosphate, p-Nitrophenyl phosphorodichloridate, Phosphorodichloridic acid 4-nitrophenyl ester | [2][3][4][5] |

| InChI Key | NCPBESHYZRJICR-UHFFFAOYSA-N | [5][8] |

| Canonical SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OP(=O)(Cl)Cl | [3][4][7] |

Thermodynamic and Physical Properties

This table presents key quantitative physical and thermodynamic data.

| Property | Value | Conditions | Reference |

| Melting Point | 44 - 45 °C | (lit.) | [2][5][8] |

| Boiling Point | 182 - 183 °C | at 13 mmHg (lit.) | [2][5][8] |

| Density | 1.644 g/cm³ | [8] | |

| Flash Point | > 110 °C | (closed cup) | [5] |

| Solubility | Slightly soluble in Chloroform | [8] | |

| Stability | Hygroscopic, Moisture Sensitive | [8] |

Experimental Protocols

Melting Point Determination

-

Methodology: The melting point is determined using a capillary melting point apparatus. A small, dry sample of 4-Nitrophenyl phosphorodichloridate is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.

Boiling Point Determination

-

Methodology: Due to its high boiling point, the determination is performed under reduced pressure (vacuum distillation) to prevent decomposition. The compound is heated in a distillation apparatus connected to a vacuum pump. The temperature at which the liquid boils and its vapor pressure equals the applied pressure of the system (e.g., 13 mmHg) is recorded as the boiling point at that pressure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure. A sample of the compound is dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃), and placed in an NMR tube.[7][9] The tube is inserted into the spectrometer (e.g., 400 MHz).[7] The resulting spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for structural elucidation.

Infrared (IR) Spectroscopy

-

Methodology: IR spectroscopy is used to identify the functional groups present in the molecule. A sample is prepared, typically as a KBr disc or a nujol mull, and placed in the path of an infrared beam.[7] The absorption of IR radiation at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule (e.g., P=O, P-Cl, C-NO₂).

Synthetic Utility and Workflow

4-Nitrophenyl phosphorodichloridate is a cornerstone reagent for phosphorylation. Its primary application is the synthesis of phosphate esters and amides by reacting with nucleophiles such as alcohols, phenols, and amines. The 4-nitrophenyl group acts as a good leaving group, facilitating the reaction.

General Phosphorylation Workflow

The diagram below illustrates the general reaction pathway for the phosphorylation of a generic nucleophile (Nu-H), such as an alcohol or an amine, using 4-Nitrophenyl phosphorodichloridate. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Caption: General workflow for phosphorylation using 4-Nitrophenyl phosphorodichloridate.

Handling, Stability, and Safety

The practical application of 4-Nitrophenyl phosphorodichloridate requires a clear understanding of its stability and associated hazards.

Logical Relationships in Handling

The inherent properties of the compound dictate the necessary precautions for its storage and use. The following diagram illustrates the relationship between its physicochemical properties and the required handling procedures.

Caption: Relationship between properties and handling of 4-Nitrophenyl phosphorodichloridate.

Safety Summary:

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[7] It is harmful if swallowed, inhaled, or comes into contact with skin.

-

Stability: It is sensitive to moisture and hygroscopic, meaning it will readily absorb water from the atmosphere.[8] Contact with water will lead to hydrolysis, forming phosphoric acid and 4-nitrophenol, which can compromise its reactivity and purity.

-

Storage: It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[7] Refrigeration at 2-8°C is recommended to maintain long-term stability.[4][7][8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, must be worn when handling this compound to prevent contact. Work should be conducted in a well-ventilated fume hood.[3]

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 777-52-6: 4-Nitrophenyl phosphorodichloridate [cymitquimica.com]

- 4. 4-Nitrophenyl phosphorodichloridate | 777-52-6 | FN31044 [biosynth.com]

- 5. 4-Nitrophenyl phosphorodichloridate | 1-Dichlorophosphoryloxy-4-nitrobenzene | C6H4Cl2NO4P - Ereztech [ereztech.com]

- 6. 4-ニトロフェニルホスホロジクロリダート - 4-ニトロフェニル ジクロロホスファート [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-NITROPHENYL PHOSPHORODICHLORIDATE CAS#: 777-52-6 [m.chemicalbook.com]

- 9. 4-NITROPHENYL PHOSPHORODICHLORIDATE(777-52-6) 1H NMR spectrum [chemicalbook.com]

Technical Guide: 4-Nitrophenyl phosphorodichloridate (CAS 777-52-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Nitrophenyl phosphorodichloridate, a key reagent in synthetic organic chemistry. It covers its physicochemical properties, safety and handling, and primary applications, with a focus on its role in the synthesis of biologically relevant molecules.

Core Properties and Specifications

4-Nitrophenyl phosphorodichloridate, also known as p-Nitrophenyl dichlorophosphate, is an organophosphorus compound valued for its utility as a phosphorylating agent.[1][2] Its reactivity is enhanced by the presence of the electron-withdrawing nitro group.[2]

Physicochemical Data

The key physical and chemical properties of 4-Nitrophenyl phosphorodichloridate are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 777-52-6 | [1][3][4] |

| Molecular Formula | C₆H₄Cl₂NO₄P | [1][2][3] |

| Molecular Weight | 255.98 g/mol | [1][5][6] |

| Appearance | Off-white or pale pink solid | [1] |

| Melting Point | 44-45 °C | [1][5][7] |

| Boiling Point | 182-183 °C at 13 mmHg | [5][7] |

| Density | 1.644 g/cm³ | [7] |

| Solubility | Soluble in Chloroform | [7] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5][7] |

Chemical Structure Identifiers

| Identifier | Value | Citations |

| Synonyms | 4-Nitrophenyl dichlorophosphate, p-Nitrophenyl phosphorodichloridate | [1] |

| InChI | 1S/C6H4Cl2NO4P/c7-14(8,12)13-6-3-1-5(2-4-6)9(10)11/h1-4H | [2][5] |

| InChI Key | NCPBESHYZRJICR-UHFFFAOYSA-N | [2][5] |

| SMILES | O(P(Cl)(Cl)=O)C1=CC=C(N(=O)=O)C=C1 | [2] |

Safety and Handling

4-Nitrophenyl phosphorodichloridate is a corrosive and reactive compound that requires careful handling.[2] Adherence to proper safety protocols is essential.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

Citations for all data in this table:[5][6][8][9]

Recommended Handling and Storage

| Category | Recommendation | Citations |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, Type P3 respirator cartridges. | [5][6] |

| Handling | Do not breathe dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Use in a well-ventilated fume hood. | [8][9] |

| Storage | Store at 2-8°C. Keep dry. Store locked up in a combustible corrosive hazardous materials area. | [5][7][8] |

| First Aid (IF IN EYES) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [8][9] |

| First Aid (IF ON SKIN) | Take off immediately all contaminated clothing. Rinse skin with water or shower. | [9] |

| First Aid (IF SWALLOWED) | Rinse mouth. Do NOT induce vomiting. | [9] |

| First Aid (IF INHALED) | Remove person to fresh air and keep comfortable for breathing. | [9] |

Applications in Research and Development

4-Nitrophenyl phosphorodichloridate is a versatile reagent primarily used as a phosphitylating or phosphorylating agent.[1][10] Its unique structure allows for selective reactions, which is highly beneficial in the development of pharmaceuticals and agrochemicals.[1]

-

Organic Synthesis : It is a critical building block for creating phosphonates and phosphoramidates.[1][2] Phosphoramidates, in particular, are of significant interest in medicinal chemistry and are used as prodrugs for nucleoside analogues to improve their therapeutic potential.

-

Pharmaceutical Development : The compound is instrumental in modifying drug molecules to enhance their efficacy and stability.[1] It is frequently used in the preparation of biologically active compounds, including enzyme inhibitors.[1]

-

Bioconjugation : It serves as a linker to attach biomolecules, such as proteins and nucleic acids, to other molecules or surfaces.[1]

-

Material Science : It is applied in the development of functionalized surfaces for use in sensors and catalysis.[1]

Experimental Protocols and Methodologies

While specific, detailed protocols are highly dependent on the substrate, the following section outlines a generalized methodology for a common application: the synthesis of phosphoramidates from an amine and a hydroxyl-containing compound (e.g., a nucleoside).

General Synthesis of a Phosphoramidate

This reaction proceeds in a two-step, one-pot fashion where the dichloridate is reacted sequentially with two different nucleophiles. The high reactivity of the P-Cl bonds allows for stepwise displacement.

Reaction Scheme:

-

Step 1: Reaction with a primary or secondary amine. The first chlorine atom is displaced by an amine in the presence of a non-nucleophilic base (like triethylamine) to form a phosphoramidochloridate intermediate.

-

Step 2: Reaction with an alcohol/phenol. The second chlorine atom is displaced by a hydroxyl group (e.g., from a protected nucleoside) to yield the final phosphoramidate product.

Materials and Reagents:

-

4-Nitrophenyl phosphorodichloridate

-

Substrate 1: A primary or secondary amine (e.g., an amino acid ester)

-

Substrate 2: An alcohol or phenol (e.g., a protected nucleoside)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Inert atmosphere (Nitrogen or Argon)

Generalized Procedure:

-

Dissolve the amine substrate and triethylamine (approx. 1.1 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-Nitrophenyl phosphorodichloridate (1.0 equivalent) in anhydrous DCM to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the formation of the phosphoramidochloridate intermediate by an appropriate method (e.g., ³¹P-NMR or TLC).

-

In the same pot, add the alcohol substrate (1.0 equivalent) along with an additional amount of triethylamine (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete.

-

Upon completion, quench the reaction (e.g., with saturated ammonium chloride solution).

-

Extract the product with an organic solvent, wash the organic layer (e.g., with brine), dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to obtain the desired phosphoramidate.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthetic processes involving 4-Nitrophenyl phosphorodichloridate.

Caption: General workflow for phosphoramidate synthesis.

Caption: Role as a reagent in ProTide drug development.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. New synthetic approach to nucleoside phosphorofluoridates and fluoridites. Novel type of phosphitylating reagents containing 4-nitrophenoxy group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 4-Nitrophenyl phosphorodichloridate: Structure, Synthesis, and Applications

Abstract: 4-Nitrophenyl phosphorodichloridate is a pivotal reagent in modern organic and medicinal chemistry. Its unique molecular architecture, featuring a highly reactive phosphorodichloridate moiety activated by an electron-withdrawing nitrophenyl group, makes it an exceptionally efficient phosphonylating agent. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Detailed protocols for its synthesis, analysis, and a key downstream application are presented, alongside a discussion of its role in the synthesis of bioactive compounds and as a tool in chemical biology. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile chemical entity.

Molecular Structure and Physicochemical Properties

4-Nitrophenyl phosphorodichloridate, with the CAS Number 777-52-6, is an organophosphorus compound characterized by a central phosphorus (V) atom.[1][2] This phosphorus center is bonded to two chlorine atoms, an oxygen atom leading to a 4-nitrophenyl ring, and a terminal oxygen atom (phosphoryl group). The presence of the strong electron-withdrawing nitro group in the para position of the phenyl ring significantly enhances the electrophilicity of the phosphorus atom, making the P-Cl bonds highly susceptible to nucleophilic attack.[2] This inherent reactivity is the cornerstone of its utility in chemical synthesis.[2][3]

Figure 1: Key functional groups of 4-Nitrophenyl phosphorodichloridate.

The key physicochemical properties and identifiers for 4-Nitrophenyl phosphorodichloridate are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 777-52-6 | [1][3] |

| Molecular Formula | C₆H₄Cl₂NO₄P | [1][3] |

| Molecular Weight | 255.98 g/mol | [3][4] |

| IUPAC Name | 1-dichlorophosphoryloxy-4-nitrobenzene | [5] |

| Synonyms | 4-Nitrophenyl dichlorophosphate, p-Nitrophenyl phosphorodichloridate | [2][3] |

| Appearance | Off-white to yellow or pale pink solid | [3][5] |

| Melting Point | 44-45 °C | [3][4] |

| Boiling Point | 182-183 °C at 13 mmHg | [3][4] |

| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OP(=O)(Cl)Cl | [1] |

| InChI Key | NCPBESHYZRJICR-UHFFFAOYSA-N | [1][2] |

| Table 1: Chemical Identifiers and Physicochemical Properties. |

Spectroscopic and Analytical Data

The molecular structure of 4-Nitrophenyl phosphorodichloridate can be confirmed using standard spectroscopic techniques.

| Technique | Observed/Expected Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.35 (d), 7.51 (d). The two doublets correspond to the aromatic protons of the para-substituted nitrophenyl ring. | [6] |

| ¹³C NMR | (CDCl₃) Expected peaks in the aromatic region (approx. 120-155 ppm) and a peak for the carbon attached to the phosphate ester oxygen. | [1] |

| ³¹P NMR | A single peak is expected in the characteristic region for phosphorodichloridates. | |

| IR Spectroscopy | Characteristic peaks expected for P=O stretch (approx. 1290-1300 cm⁻¹), P-Cl stretch (approx. 500-600 cm⁻¹), Ar-NO₂ symmetric and asymmetric stretches (approx. 1350 and 1530 cm⁻¹), and C-O-P linkage. | [1] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (255.98 g/mol ) with a characteristic isotopic pattern due to the presence of two chlorine atoms. | [1] |

| Table 2: Summary of Spectroscopic Data. |

Synthesis and Reactivity

General Synthesis

The synthesis of 4-Nitrophenyl phosphorodichloridate is typically achieved through the reaction of 4-nitrophenol with an excess of phosphoryl trichloride (POCl₃). A base, such as pyridine or triethylamine, can be used to scavenge the HCl byproduct.

Figure 2: General workflow for the synthesis of 4-Nitrophenyl phosphorodichloridate.

Reactivity with Nucleophiles

The primary utility of 4-Nitrophenyl phosphorodichloridate lies in its role as a phosphonylating agent. The two P-Cl bonds are reactive sites for sequential or simultaneous substitution by nucleophiles such as alcohols, amines, or thiols. This reaction proceeds via a nucleophilic substitution mechanism at the phosphorus center. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse range of organophosphorus compounds, including phosphonates and phosphoramidates.[2][3][7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 777-52-6: 4-Nitrophenyl phosphorodichloridate [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Nitrophenyl phosphorodichloridate 98 777-52-6 [sigmaaldrich.com]

- 5. 4-Nitrophenyl phosphorodichloridate | 1-Dichlorophosphoryloxy-4-nitrobenzene | C6H4Cl2NO4P - Ereztech [ereztech.com]

- 6. 4-NITROPHENYL PHOSPHORODICHLORIDATE(777-52-6) 1H NMR [m.chemicalbook.com]

- 7. scispace.com [scispace.com]

4-Nitrophenyl Phosphorodichloridate: A Technical Guide to its Mechanism of Action in Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl phosphorodichloridate is a highly reactive organophosphorus compound that serves as a potent phosphorylating agent in organic synthesis. Its utility is particularly pronounced in the preparation of biologically active molecules, including phosphonates and phosphoramidates. This reagent has found significant application in the development of pharmaceuticals, especially in the synthesis of nucleoside phosphoramidate prodrugs, often referred to as "ProTides," which are designed to efficiently deliver nucleoside monophosphates into cells for antiviral and anticancer therapies.

The core functionality of 4-nitrophenyl phosphorodichloridate lies in its ability to readily transfer a phosphoryl group to a variety of nucleophiles, such as alcohols and amines. This reactivity is attributed to the presence of two labile chlorine atoms and a 4-nitrophenyl group, which acts as an excellent leaving group, thereby facilitating the phosphorylation process. This technical guide provides an in-depth exploration of the mechanism of action, experimental protocols, and applications of 4-nitrophenyl phosphorodichloridate in phosphorylation reactions.

Mechanism of Action

The phosphorylation of a nucleophile (e.g., an alcohol, ROH) by 4-nitrophenyl phosphorodichloridate is a nucleophilic substitution reaction at the phosphorus center. The reaction proceeds through a highly electrophilic phosphorus atom, which is susceptible to attack by the lone pair of electrons on the oxygen atom of the alcohol. The reaction mechanism can be broadly described as a two-step process involving the sequential displacement of the two chloride ions, followed by the displacement of the 4-nitrophenoxy group, or a concerted process.

Step 1: Initial Nucleophilic Attack and Formation of a Phosphorochloridate Intermediate

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid that is liberated during the reaction. The activated nucleophile then attacks the phosphorus atom of the 4-nitrophenyl phosphorodichloridate, leading to the displacement of the first chloride ion and the formation of a 4-nitrophenyl phosphorochloridate intermediate.

Step 2: Second Nucleophilic Attack and Formation of the Phosphate Triester

In the presence of a second nucleophile (which can be the same as or different from the first), a second nucleophilic attack occurs on the phosphorus center of the phosphorochloridate intermediate. This results in the displacement of the second chloride ion and the formation of a phosphate triester.

The Role of the 4-Nitrophenyl Group

The 4-nitrophenyl group plays a crucial role in the reactivity of this phosphorylating agent. The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxy group an excellent leaving group. The departure of the 4-nitrophenoxide ion is facilitated by the resonance stabilization of the resulting negative charge across the aromatic ring and the nitro group. This property is particularly important in subsequent reactions where the 4-nitrophenyl group is displaced by another nucleophile to generate the final desired phosphorylated product.

The reaction mechanism can be visualized as follows:

Caption: General mechanism of phosphorylation using 4-nitrophenyl phosphorodichloridate.

Quantitative Data

For the synthesis of nucleoside phosphoramidates, which is a primary application of this reagent, yields are often reported in the range of 50-90% after purification. The diastereoselectivity of the reaction at the phosphorus center is a critical factor in the synthesis of chiral prodrugs and can be influenced by the choice of reagents and reaction conditions.

Experimental Protocols

The following is a generalized experimental protocol for the phosphorylation of a nucleoside using 4-nitrophenyl phosphorodichloridate. It is essential to adapt this protocol based on the specific characteristics of the substrate and the desired product. All reactions should be carried out under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).

Materials:

-

4-Nitrophenyl phosphorodichloridate

-

Nucleoside (or other alcohol/amine nucleophile)

-

Anhydrous pyridine (or other suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

-

Preparation of the Reagent Solution: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-nitrophenyl phosphorodichloridate (1.0 eq) in anhydrous DCM.

-

Preparation of the Nucleophile Solution: In a separate flame-dried flask, dissolve the nucleoside (1.0 eq) in anhydrous pyridine.

-

Reaction: Cool the solution of 4-nitrophenyl phosphorodichloridate to 0 °C in an ice bath. To this solution, add the nucleoside solution dropwise over a period of 15-30 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired phosphorylated product.

Experimental Workflow Diagram:

Caption: A typical experimental workflow for phosphorylation.

Signaling Pathways and Applications

The products synthesized using 4-nitrophenyl phosphorodichloridate, particularly nucleoside phosphoramidates, are designed to act as prodrugs that can bypass the initial, often rate-limiting, phosphorylation step of nucleoside analogues, which is a key activation step for their therapeutic effect. Once inside the cell, the phosphoramidate moiety is cleaved by cellular enzymes to release the active nucleoside monophosphate. This active metabolite can then be further phosphorylated to the triphosphate form, which can inhibit viral polymerases or reverse transcriptases, thus blocking viral replication.

The general intracellular activation pathway of a nucleoside phosphoramidate prodrug can be illustrated as follows:

Caption: Intracellular activation of a nucleoside phosphoramidate prodrug.

Conclusion

4-Nitrophenyl phosphorodichloridate is a valuable and highly reactive reagent for the synthesis of phosphorylated molecules. Its utility is underscored by the presence of two reactive chloride atoms and a 4-nitrophenyl group that functions as an excellent leaving group. While a detailed mechanistic understanding is still evolving, the general principles of nucleophilic substitution at the phosphorus center provide a solid framework for its application. The successful use of this reagent in the synthesis of clinically important antiviral and anticancer prodrugs highlights its significance in medicinal chemistry and drug development. Further research into the kinetics and substrate scope of this reagent will undoubtedly expand its applications and allow for more refined and efficient synthetic strategies.

In-Depth Technical Guide to the Reactions of 4-Nitrophenyl phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl phosphorodichloridate is a highly reactive organophosphorus compound that serves as a versatile reagent in organic synthesis. Its utility stems from the presence of two labile chlorine atoms and an electron-withdrawing 4-nitrophenyl group, which makes the phosphorus atom highly susceptible to nucleophilic attack. This guide provides a comprehensive review of the key reactions of 4-nitrophenyl phosphorodichloridate, with a focus on its application in the synthesis of phosphate esters and phosphoramidates, which are of significant interest in the development of biologically active compounds and as tools for studying biochemical processes.[1]

Core Reactions and Mechanisms

The primary utility of 4-nitrophenyl phosphorodichloridate lies in its role as a phosphorylating agent. It readily reacts with a variety of nucleophiles, including alcohols, phenols, and amines, to introduce a 4-nitrophenyl phosphate moiety. The general reaction mechanism involves the nucleophilic substitution of the chlorine atoms on the phosphorus center. The presence of a base, such as pyridine or triethylamine, is typically required to neutralize the hydrochloric acid byproduct.

Reaction with Alcohols and Phenols

The reaction of 4-nitrophenyl phosphorodichloridate with alcohols or phenols yields the corresponding dialkyl or diaryl 4-nitrophenyl phosphates. The reaction proceeds in a stepwise manner, with the first nucleophilic attack resulting in a phosphomonochloridate intermediate, which then reacts with a second equivalent of the alcohol or phenol.

A related procedure using 2-(chloromethyl)-4-nitrophenyl phosphorodichloridate with ten equivalents of ethanol in the presence of three equivalents of triethylamine in pyridine at 90-95 °C resulted in a low yield (11%) of the corresponding ethyl dihydrogen phosphate, highlighting the challenges that can be encountered in these reactions.[2]

Reaction with Amines

Similarly, 4-nitrophenyl phosphorodichloridate reacts with primary or secondary amines to form phosphorodiamidates. These reactions are crucial for the synthesis of phosphoramidates, a class of compounds with diverse biological activities. The synthesis of phosphoramidates can be achieved through various methods, with reported yields ranging from good to excellent.[3]

Quantitative Data on Key Reactions

The following table summarizes available quantitative data for the synthesis of 4-nitrophenyl phosphate derivatives. It is important to note that detailed, direct experimental data for the reactions of 4-nitrophenyl phosphorodichloridate with a wide range of simple alcohols and amines is not extensively documented in readily available literature. The data presented here is drawn from related syntheses and provides an indication of expected outcomes.

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| p-Nitrophenol | Diethyl chlorophosphate | O,O-Diethyl p-nitrophenyl phosphate | - | Alkali | - | - | 94.4 | Patent CN110627830A |

| 2-(Chloromethyl)-4-nitrophenyl phosphorodichloridate | Ethanol (10 eq.) | Ethyl dihydrogen phosphate derivative | Pyridine | Triethylamine (3 eq.) | 90-95 | - | 11 | (Taguchi et al.) |

| Various H-phosphonates | Various amines | Phosphoramidates | Various | Various | Various | Various | 31-99 | (Review)[3] |

Experimental Protocols

General Procedure for the Phosphorylation of Alcohols

To a solution of the alcohol (2.2 mmol) and a suitable base, such as pyridine or triethylamine (2.2 mmol), in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C under an inert atmosphere, is added a solution of 4-nitrophenyl phosphorodichloridate (1.0 mmol) in the same solvent dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of O,O-Diethyl p-nitrophenyl phosphate

This protocol is adapted from a patent for the synthesis of a similar compound, as a direct protocol from 4-nitrophenyl phosphorodichloridate is not available.

In a reaction vessel, p-nitrophenol is reacted with diethyl chlorophosphate in the presence of an alkali. The reaction mixture is stirred until the starting materials are consumed. After the reaction is complete, the mixture is worked up by distillation under reduced pressure to obtain O,O-diethyl-p-nitrophenyl phosphate. A reported yield for this type of reaction is 94.4%.

Role in Biological Systems and Signal Transduction

Derivatives of 4-nitrophenyl phosphorodichloridate, particularly 4-nitrophenyl phosphate (pNPP), are widely used as chromogenic substrates in biochemical assays to measure the activity of various phosphatases, including alkaline phosphatases and protein tyrosine phosphatases (PTPs).[4] PTPs are critical components of cellular signaling pathways, playing a key role in regulating processes such as cell growth, differentiation, and metabolism by dephosphorylating tyrosine residues on target proteins.[5]

The enzymatic hydrolysis of pNPP by a phosphatase yields 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically, providing a measure of enzyme activity.[6][7][8] This assay is a valuable tool for studying the function of PTPs and for screening potential inhibitors that could be developed as therapeutic agents for diseases associated with aberrant PTP activity.[6]

Signaling Pathway Diagram: PTP-mediated Dephosphorylation and Assay Principle

Caption: PTP-mediated dephosphorylation and the principle of the pNPP assay.

Experimental Workflow: Synthesis of a Dialkyl 4-Nitrophenyl Phosphate

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a dialkyl 4-nitrophenyl phosphate from 4-nitrophenyl phosphorodichloridate and an alcohol.

Caption: Workflow for the synthesis of dialkyl 4-nitrophenyl phosphates.

Logical Relationship: Reactivity of 4-Nitrophenyl phosphorodichloridate

The reactivity of 4-nitrophenyl phosphorodichloridate is governed by the electrophilicity of the phosphorus atom and the nature of the attacking nucleophile. This relationship can be visualized as follows:

Caption: Reactivity of 4-Nitrophenyl phosphorodichloridate with nucleophiles.

Conclusion

4-Nitrophenyl phosphorodichloridate is a valuable reagent for the synthesis of a variety of organophosphorus compounds. While detailed experimental procedures for its direct reaction with simple nucleophiles are not extensively reported, its utility in generating phosphate esters and phosphoramidates is evident from related literature. The resulting 4-nitrophenyl phosphate derivatives, particularly pNPP, play a crucial role as tools in biochemical research, especially in the study of phosphatase-mediated signal transduction pathways. Further research to explore and document the full scope of its reactivity would be beneficial for its broader application in synthetic and medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 5. Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 4-Nitrophenyl phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 4-Nitrophenyl phosphorodichloridate (CAS No: 777-52-6). Due to its hazardous nature, strict adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research. This compound is a highly reactive and corrosive chemical, demanding meticulous care in its storage, handling, and disposal.

Chemical and Physical Properties

4-Nitrophenyl phosphorodichloridate is an organophosphorus compound widely used in organic synthesis as a powerful phosphorylating agent.[1][2] It typically appears as an off-white to pale yellow or pink solid.[1][3] A summary of its key physical and chemical properties is presented below.

| Property | Value | Citations |

| CAS Number | 777-52-6 | [1][3][4] |

| Molecular Formula | C₆H₄Cl₂NO₄P | [1][2][4] |

| Molecular Weight | 255.98 g/mol | [1][2][4] |

| Appearance | Off-white, pale pink, or yellow solid | [1][3] |

| Melting Point | 44-45 °C | [1][3] |

| Boiling Point | 182-183 °C at 13 mmHg | [1][3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| Synonyms | 4-Nitrophenyl dichlorophosphate, p-Nitrophenyl phosphorodichloridate | [1][3][5] |

Hazard Identification and Classification

This compound is classified as a hazardous material and poses significant risks upon exposure. It is corrosive and can cause severe skin burns and serious eye damage.[3] It is also noted to be toxic and may have carcinogenic properties.[4][5] All handling must be conducted with the assumption that the material is highly hazardous.

| Hazard Classification | Details | Citations |

| GHS Pictogram | GHS05 (Corrosion) | [3] |

| Signal Word | Danger | [3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [3][4] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P501 | [3][4][6] |

| Storage Class | 8A - Combustible corrosive hazardous materials | |

| Transport Information | UN Number: 3261; Hazard Class: 8; Packing Group: II | [3][4] |

Safe Handling and Storage Protocols

A rigorous and systematic approach to handling and storage is mandatory. The following protocols outline the necessary engineering controls, personal protective equipment (PPE), and procedural steps.

-

Chemical Fume Hood: All work with 4-Nitrophenyl phosphorodichloridate, including weighing and reconstitution, must be performed exclusively inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]

-

Ventilation: Ensure the laboratory is well-ventilated.[7]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

The following table details the minimum required PPE.

| Body Area | Equipment Specification | Citations |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. | |

| Skin Protection | Flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Contaminated clothing must be removed and washed before reuse. | [7] |

| Respiratory Protection | For operations that may generate dust, a respirator with a Type P3 (EN 143) cartridge is required. |

-

Preparation: Before handling, ensure all required engineering controls are operational and all PPE is correctly worn. Clear the fume hood of all non-essential items.

-

Chemical Handling:

-

Post-Handling:

-

Atmosphere: Keep containers tightly closed and store under a dry, inert atmosphere.[4][7] The compound is sensitive to air and moisture.[3][8]

-

Location: Store in a designated corrosives area.[7][8] The storage location should be secure and locked up.[7][8]

-

Incompatible Materials: Segregate from acids, strong bases, alcohols, amines, and strong oxidizing agents.[7][8]

Emergency and First-Aid Procedures

Immediate medical attention is required for any exposure.[7][8]

-

General Advice: Show the Safety Data Sheet (SDS) to the responding medical personnel.[7]

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7][8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Rinse the mouth thoroughly with water.[6][7] Do NOT induce vomiting.[6][7] Call a physician or poison control center immediately.

Accidental Release and Disposal

-

Evacuate all non-essential personnel from the area.

-

Wearing full PPE, including respiratory protection, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7] Avoid generating dust.

-

Ventilate the area and decontaminate the spill site.

Disposal of 4-Nitrophenyl phosphorodichloridate and any contaminated materials must be handled as hazardous waste. All waste must be disposed of through an approved waste disposal plant.[7] It is imperative to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7] Do not allow the material to enter drains or water systems.[7]

Visualized Safe Handling Workflow

The following diagram illustrates the lifecycle of 4-Nitrophenyl phosphorodichloridate within a laboratory setting, emphasizing critical safety checkpoints.

Caption: Workflow for the safe handling of 4-Nitrophenyl phosphorodichloridate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4-Nitrophenyl phosphorodichloridate | 1-Dichlorophosphoryloxy-4-nitrobenzene | C6H4Cl2NO4P - Ereztech [ereztech.com]

- 4. 4-Nitrophenyl phosphorodichloridate | 777-52-6 | FN31044 [biosynth.com]

- 5. CAS 777-52-6: 4-Nitrophenyl phosphorodichloridate [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

solubility of 4-Nitrophenyl phosphorodichloridate in organic solvents

An In-depth Technical Guide on the Solubility of 4-Nitrophenyl phosphorodichloridate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Nitrophenyl phosphorodichloridate, a key reagent in organic synthesis, particularly in the preparation of phosphonates and phosphoramidates.[1] While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes available information on its physical and chemical properties, provides qualitative solubility insights based on its applications, and details a robust experimental protocol for determining its solubility in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize 4-Nitrophenyl phosphorodichloridate in their work.

Introduction

4-Nitrophenyl phosphorodichloridate (CAS No. 777-52-6) is a versatile phosphorylating agent widely employed in organic and medicinal chemistry.[2] Its utility in the synthesis of biologically active compounds necessitates a thorough understanding of its physical and chemical properties, with solubility being a critical parameter for reaction optimization, purification, and formulation.[1] This guide addresses the , providing both a summary of known properties and a practical framework for its experimental determination.

Physicochemical Properties of 4-Nitrophenyl phosphorodichloridate

A summary of the key physicochemical properties of 4-Nitrophenyl phosphorodichloridate is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂NO₄P | [1][3][4][5] |

| Molecular Weight | 255.98 g/mol | [1][3][4] |

| Appearance | Off-white or pale pink solid | [1] |

| Melting Point | 44-45 °C | [1][3][6] |

| Boiling Point | 182-183 °C at 13 mmHg | [3][6] |

| Purity | ≥ 97% (NMR) | [1] |

Solubility Profile

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 4-Nitrophenyl phosphorodichloridate in a range of common organic solvents. The absence of such data in the public domain highlights a knowledge gap for this otherwise well-characterized reagent.

Qualitative Solubility and Solvent Compatibility

Despite the lack of quantitative data, qualitative inferences about its solubility can be drawn from its reactivity and documented applications. As a phosphorylating agent, it is often used in anhydrous non-protic organic solvents.

-

Slightly Soluble: ChemicalBook indicates that 4-Nitrophenyl phosphorodichloridate is slightly soluble in Chloroform .[7]

-

Reaction Solvents: Its use in synthetic procedures suggests compatibility and likely solubility in solvents such as anhydrous Tetrahydrofuran (THF) and Dichloromethane (CH₂Cl₂) , often in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.[8]

Given its chemical structure, a dichlorophosphate, it is expected to be sensitive to moisture and protic solvents (e.g., alcohols, water), leading to hydrolysis. Therefore, solubility determination and its use in reactions should be conducted under anhydrous conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 4-Nitrophenyl phosphorodichloridate in an organic solvent. This protocol is designed to provide accurate and reproducible results.

Materials and Equipment

-

4-Nitrophenyl phosphorodichloridate (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps or other sealable containers

-

Constant temperature bath or shaker with temperature control

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Inert gas (Nitrogen or Argon) supply

-

Drying oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Nitrophenyl phosphorodichloridate to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Record the total mass of the vial and the solid.

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a known volume or mass of the anhydrous organic solvent to the vial.

-

Seal the vial tightly.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Withdrawal and Analysis:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any suspended solid particles.

-

Record the mass of the empty vial and the mass of the vial containing the filtrate to determine the mass of the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtrate vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the melting point of the solute to avoid decomposition.

-

Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the solid residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved 4-Nitrophenyl phosphorodichloridate is the final constant mass of the vial with the residue minus the mass of the empty vial.

-

The mass of the solvent is the mass of the solution (filtrate) minus the mass of the dissolved solid.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Logical workflow for the experimental determination of a solid's solubility in an organic solvent.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4-ニトロフェニルホスホロジクロリダート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Nitrophenyl phosphorodichloridate | 777-52-6 | FN31044 [biosynth.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Nitrophenyl phosphorodichloridate | 1-Dichlorophosphoryloxy-4-nitrobenzene | C6H4Cl2NO4P - Ereztech [ereztech.com]

- 7. 4-NITROPHENYL PHOSPHORODICHLORIDATE CAS#: 777-52-6 [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

Technical Guide: Stability and Storage of 4-Nitrophenyl Phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Nitrophenyl phosphorodichloridate (NPPDC). NPPDC is a highly reactive organophosphorus compound widely utilized as a reagent in the synthesis of phosphonates and phosphoramidates, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. Due to its reactivity, proper handling and storage are paramount to ensure its integrity and safety.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Nitrophenyl phosphorodichloridate is presented below.

| Property | Value |

| CAS Number | 777-52-6 |

| Molecular Formula | C₆H₄Cl₂NO₄P |

| Molecular Weight | 255.98 g/mol |

| Appearance | Off-white to pale pink or yellow to light brown solid |

| Melting Point | 44-45 °C |

| Boiling Point | 182-183 °C at 13 mmHg |

| Solubility | Slightly soluble in Chloroform. Reacts with water. |

Stability Profile

4-Nitrophenyl phosphorodichloridate is a moisture-sensitive and hygroscopic compound.[1] Its stability is significantly influenced by environmental conditions such as temperature, humidity, and pH.

Hydrolytic Instability: The primary route of degradation for NPPDC is hydrolysis. The two phosphorus-chlorine (P-Cl) bonds are highly susceptible to nucleophilic attack by water. This reaction is rapid and leads to the formation of 4-nitrophenyl phosphoric acid and hydrochloric acid. The kinetics of this hydrolysis are dependent on pH and temperature, with the reaction rate generally increasing with higher temperatures and decreasing with lower pH.[2]

Incompatibilities: 4-Nitrophenyl phosphorodichloridate is incompatible with a range of substances. Contact with these should be strictly avoided to prevent vigorous or hazardous reactions.

| Incompatible Materials |

| Water / Moisture |

| Strong Bases |

| Strong Oxidizing Agents |

| Alcohols |

Recommended Storage Conditions

To maintain the quality and ensure the safe handling of 4-Nitrophenyl phosphorodichloridate, the following storage conditions are recommended.

| Parameter | Recommendation |

| Temperature | 2-8 °C (Refrigerated) |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) |

| Container | Airtight, well-sealed containers. Amber glass is preferable to protect from light. |

| Environment | A dry, well-ventilated place is essential. |

Decomposition Pathway

The decomposition of 4-Nitrophenyl phosphorodichloridate in the presence of water proceeds through a stepwise hydrolysis mechanism. The following diagram illustrates the putative pathway.

References

Spectroscopic Profile of 4-Nitrophenyl phosphorodichloridate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrophenyl phosphorodichloridate (CAS No. 777-52-6), a key reagent in organic synthesis, particularly in the preparation of phosphonates and phosphoramidates. This document summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data Summary

The following tables provide a structured summary of the available quantitative spectroscopic data for 4-Nitrophenyl phosphorodichloridate.

Nuclear Magnetic Resonance (NMR) Data

| Parameter | ¹H NMR [1] | ¹³C NMR | ³¹P NMR |

| Chemical Shift (δ) in ppm | 8.353, 7.514 | 155.5, 145.1, 126.0, 120.6 | ~ -4.2 (estimated) |

| Solvent | CDCl₃ | CDCl₃ | CD₃CN |

| Frequency | 399.65 MHz | Not Specified | Not Specified |

| Reference | TMS | TMS | H₃PO₄ |

Note: The ³¹P NMR chemical shift is an estimation based on the structurally similar compound, methyl 4-nitrophenyl phosphate[2].

Infrared (IR) Spectroscopy Data

| Sample Preparation | Characteristic Peaks (cm⁻¹) |

| KBr Disc[3] | Data Not Available |

| Nujol Mull[3] | Data Not Available |

Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Weight | 255.98 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 255 |

| Major Fragments (m/z) | Data Not Available |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

NMR Spectroscopy

¹H NMR Spectroscopy: A sample of 4-Nitrophenyl phosphorodichloridate (0.036 g) was dissolved in 0.5 ml of deuterated chloroform (CDCl₃).[1] The spectrum was recorded on a 399.65 MHz NMR spectrometer.[1] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

General Protocol for Organophosphorus NMR: For the analysis of organophosphorus compounds, NMR samples are typically prepared by dissolving the analyte in a suitable deuterated solvent at a concentration range of 0.01 to 0.5 mol/L. ¹H, ¹³C, and ³¹P NMR spectra can be acquired on a standard multi-nuclear NMR spectrometer. For ³¹P NMR, 85% phosphoric acid is commonly used as an external reference.

Infrared (IR) Spectroscopy (KBr Disc Method)

-

Sample Preparation: A small amount of the solid sample is finely ground in an agate mortar and pestle.

-

Mixing: The ground sample is thoroughly mixed with dry, spectroscopic grade potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is placed in a die and compressed under high pressure to form a transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer and the spectrum is recorded.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: The volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 4-Nitrophenyl phosphorodichloridate.

Caption: Spectroscopic Analysis Workflow.

References

Methodological & Application

Application Notes and Protocols for 4-Nitrophenyl Phosphorodichloridate as a Phosphorylating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Nitrophenyl phosphorodichloridate as a potent phosphorylating agent. This reagent is instrumental in the synthesis of phosphate esters, phosphonamidates, and for the modification of biomolecules, which are critical transformations in drug development and the creation of biologically active compounds. Detailed protocols, reaction mechanisms, and workflow diagrams are presented to guide researchers in their synthetic applications.

Introduction

4-Nitrophenyl phosphorodichloridate is a highly reactive organophosphorus compound utilized for the introduction of a phosphate moiety onto a variety of nucleophilic substrates, including alcohols, amines, and nucleosides. The presence of the electron-withdrawing 4-nitrophenyl group enhances the electrophilicity of the phosphorus center, making it an effective phosphorylating agent. The resulting 4-nitrophenyl phosphate esters can be stable intermediates or can be readily cleaved, making the 4-nitrophenyl group a useful leaving group in subsequent reactions. Its utility is particularly noted in the synthesis of phosphonates and phosphonamidates, which are of significant interest in the pharmaceutical and agrochemical industries, as well as in bioconjugation techniques for modifying proteins and nucleic acids.

Key Properties of 4-Nitrophenyl phosphorodichloridate:

| Property | Value |

| CAS Number | 777-52-6 |

| Molecular Formula | C₆H₄Cl₂NO₄P |

| Molecular Weight | 255.98 g/mol |

| Appearance | Solid |

| Melting Point | 44-45 °C |

| Boiling Point | 182-183 °C at 13 mmHg |

| Storage | 2-8°C, moisture sensitive, store under inert gas |

Reaction Mechanism and Workflow

The phosphorylation reaction with 4-Nitrophenyl phosphorodichloridate proceeds via a nucleophilic substitution at the phosphorus center. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which acts as a proton scavenger.

A general workflow for phosphorylation using this reagent is depicted below:

Experimental Protocols

The following are generalized protocols for the phosphorylation of various substrates using 4-Nitrophenyl phosphorodichloridate. Researchers should note that optimal conditions may vary depending on the specific substrate and should be determined empirically.

General Protocol for the Phosphorylation of Alcohols

This protocol describes a general procedure for the synthesis of 4-nitrophenyl phosphate esters from alcoholic substrates.

Materials:

-

Alcohol substrate

-

4-Nitrophenyl phosphorodichloridate

-

Anhydrous pyridine or triethylamine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, diethyl ether)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 eq) in the chosen anhydrous solvent.

-

Add the base (e.g., pyridine or triethylamine, 1.1 - 2.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-Nitrophenyl phosphorodichloridate (1.0 - 1.2 eq) in the same anhydrous solvent.

-

Add the solution of 4-Nitrophenyl phosphorodichloridate dropwise to the cooled alcohol solution with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water or ice.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Example):

| Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Thymidine derivative | Pyridine | Dioxane | 2 | RT | ~70-80 (crude) | Adapted from related syntheses |

| Simple primary alcohol | Triethylamine | Dichloromethane | 4 | 0 to RT | 60-85 | General expectation |

General Protocol for the Synthesis of Phosphonamidates

This protocol outlines a general method for the reaction of 4-Nitrophenyl phosphorodichloridate with amines to form phosphonamidates.

Materials:

-

Primary or secondary amine substrate

-

4-Nitrophenyl phosphorodichloridate

-

Anhydrous triethylamine or diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the amine substrate (2.0 eq) in anhydrous DCM or THF.

-

Add triethylamine or DIPEA (2.2 eq).

-

Cool the solution to 0 °C.

-

Slowly add a solution of 4-Nitrophenyl phosphorodichloridate (1.0 eq) in the same anhydrous solvent.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-16 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by flash chromatography.

Application in Signaling Pathways

Phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction. The ability to synthesize phosphorylated molecules is crucial for studying these pathways. The MAPK and PI3K-Akt signaling cascades are prime examples where sequential phosphorylation events lead to cellular responses like proliferation, differentiation, and survival.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a three-tiered kinase cascade that transmits signals from the cell surface to the nucleus.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a critical signaling cascade that promotes cell survival and growth.

Safety and Handling

4-Nitrophenyl phosphorodichloridate is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of dust or vapors. Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place. In case of a spill, neutralize with a suitable agent and dispose of it according to local regulations.

Disclaimer: The protocols and information provided are intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions. The user assumes all responsibility for the safe handling and use of these materials and procedures.

Application Notes and Protocols for Oligonucleotide Synthesis via the Phosphotriester Method Using 4-Nitrophenyl Phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics to therapeutics. Historically, the phosphotriester method was a significant advancement that allowed for the synthesis of defined oligonucleotide sequences. This method involves the formation of a stable phosphotriester linkage between nucleosides. The use of aryl protecting groups, such as the 4-nitrophenyl group derived from 4-Nitrophenyl phosphorodichloridate, was a key feature of this approach. While largely succeeded by the more efficient phosphoramidite chemistry, the principles of the phosphotriester method remain relevant for understanding the evolution of oligonucleotide synthesis and for specialized applications.